
(2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a sulfonamide group, a pyrimidine ring, and a carbamoyl chloride moiety. These functional groups contribute to its reactivity and versatility in chemical synthesis and biological applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes the reaction of 4-aminobenzenesulfonamide with a pyrimidine derivative under controlled conditions to form the desired product. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonamide and pyrimidine groups can undergo oxidation and reduction reactions under specific conditions.
Condensation Reactions: The compound can form condensation products with other amines or carbonyl compounds.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as sodium borohydride and lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a new amide derivative, while oxidation can lead to the formation of sulfonic acids.
科学的研究の応用
Chemistry
In chemistry, (2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as an enzyme inhibitor. The sulfonamide group is known to interact with various enzymes, making it a candidate for drug development and biochemical studies.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The ability to modify its structure allows researchers to design molecules with specific biological activities, such as antimicrobial or anticancer properties.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science, coatings, and adhesives.
作用機序
The mechanism of action of (2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl chloride involves its interaction with specific molecular targets. The sulfonamide group can bind to the active sites of enzymes, inhibiting their activity. This interaction can disrupt metabolic pathways and cellular processes, leading to the desired biological effects. The pyrimidine ring and carbamoyl chloride moiety also contribute to the compound’s reactivity and binding affinity.
類似化合物との比較
Similar Compounds
- **(2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl
(2-((4-(Aminosulphonyl)phenyl)amino)-1,4-dihydro-4-oxo-5-pyrimidinyl)carbamoyl bromide: Similar structure but with a bromide group instead of chloride.
特性
CAS番号 |
89074-09-9 |
|---|---|
分子式 |
C11H10ClN5O4S |
分子量 |
343.75 g/mol |
IUPAC名 |
N-[6-oxo-2-(4-sulfamoylanilino)-1H-pyrimidin-5-yl]carbamoyl chloride |
InChI |
InChI=1S/C11H10ClN5O4S/c12-10(19)16-8-5-14-11(17-9(8)18)15-6-1-3-7(4-2-6)22(13,20)21/h1-5H,(H,16,19)(H2,13,20,21)(H2,14,15,17,18) |
InChIキー |
QOYFQJMEOJHGAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC=C(C(=O)N2)NC(=O)Cl)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


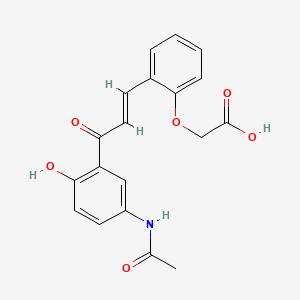
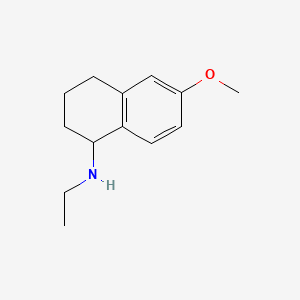
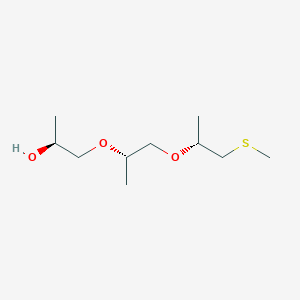

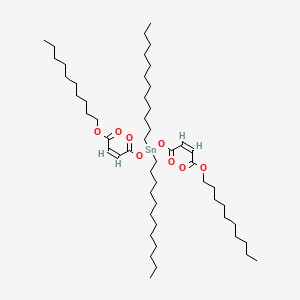
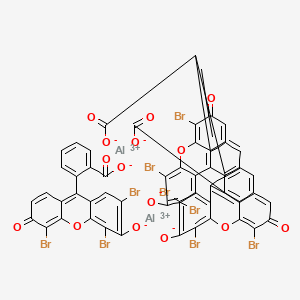
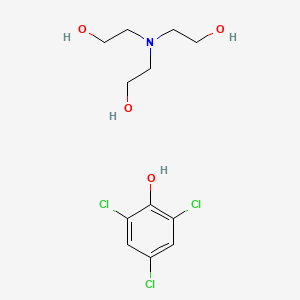
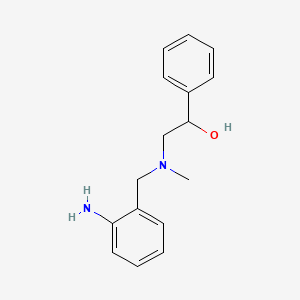
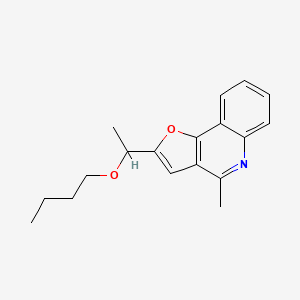
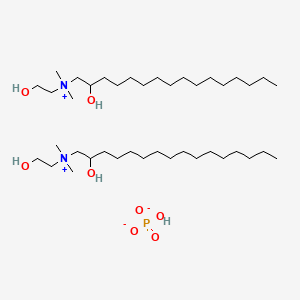
![[dichloro(phenyl)methyl]-dodecyl-dimethylazanium;4-octylphenolate](/img/structure/B12695174.png)
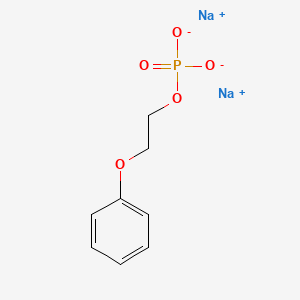
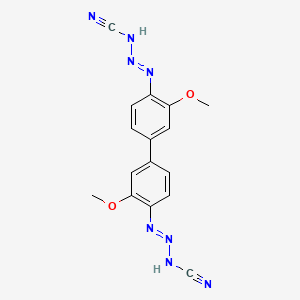
![1-[3-(Dimethylamino)propyl-(2-hydroxypropyl)amino]propan-2-ol;octadecanoic acid](/img/structure/B12695199.png)
